N'-[(4-methylphenyl)carbonyl]furan-2-carbohydrazide
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Overview
Description
N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furoyl group and a 4-methylbenzoyl group attached to a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE typically involves the reaction of 4-methylbenzoyl chloride with 2-furoic acid hydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acid derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazides .
Scientific Research Applications
N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methylbenzoyl)-N’-(4-nitrophenyl)thiourea
- N-(4-methoxyphenyl)-N’-(2-methylbenzoyl)thiourea
- 2-methyl-N’-(4-methylbenzoyl)-N’-phenylbenzohydrazide
Uniqueness
N’~2~-(4-METHYLBENZOYL)-2-FUROHYDRAZIDE is unique due to its specific combination of a furoyl group and a 4-methylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
N'-(4-methylbenzoyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C13H12N2O3/c1-9-4-6-10(7-5-9)12(16)14-15-13(17)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17) |
InChI Key |
DIONZVGMFIWOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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